N-Hydroxy-4-aminobiphenyl

Genetic Toxicology Ames Test Structure-Activity Relationship

Source N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP) as the direct-acting proximate carcinogen for genetic toxicology and biomarker research. Unlike 2- and 3-isomers, N-OH-4-ABP elicits potent mutagenicity in both TA98 and TA100 Salmonella strains without exogenous S9 metabolic activation. Its free N-hydroxy group confers up to 2-fold higher sulfation rates versus acetylated N-OH-AABP in fetal liver models, enabling precise SULT/UGT enzyme differentiation. Essential for synthesizing dG-C8-4-ABP DNA adduct standards, validating ³²P-postlabeling and LC-MS/MS exposure biomarkers, and studying TP53 mutagenesis in human urothelial cells. Guarantee experimental integrity—avoid isomer or acetylated substitutions that invalidate mechanistic findings.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 6810-26-0
Cat. No. B016795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-aminobiphenyl
CAS6810-26-0
SynonymsN-Biphenyl-4-yl-hydroxylamine; 
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NO
InChIInChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
InChIKeyMYVLYOJYVMLSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-aminobiphenyl (CAS 6810-26-0): Critical Proximate Carcinogen Metabolite for Bladder Cancer and Toxicological Research


N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP, CAS 6810-26-0), an N-substituted amine with a hydroxy group on the nitrogen atom [1], is the principal proximate carcinogenic metabolite of the human bladder carcinogen 4-aminobiphenyl (4-ABP). This compound is not a terminal toxicant but a critical intermediate whose bioactivation and detoxification pathways determine organ-specific cancer risk. It is distinguished from its parent amine and other isomeric N-hydroxy metabolites by its potent, direct-acting genotoxicity without requirement for exogenous metabolic activation, a property central to its utility in studies of aromatic amine carcinogenesis, biomarker development, and genetic toxicology.

Why N-Hydroxy-4-aminobiphenyl (CAS 6810-26-0) Cannot Be Replaced by Alternative Aminobiphenyl Derivatives in Mechanistic Studies


The substitution of N-hydroxy-4-aminobiphenyl with other aminobiphenyl isomers or even its acetylated counterpart introduces significant, quantifiable changes in bioactivation kinetics, genotoxic potency, and biomarker specificity. The N-hydroxy moiety dictates direct DNA reactivity, while the position of the amino group (4- vs. 2- or 3-) profoundly influences mutagenicity and metabolic activation by cytochrome P450 enzymes [1]. Furthermore, the presence of an acetyl group (as in N-OH-AABP) drastically alters its preference for conjugation by sulfotransferases and glucuronidases, impacting tissue-specific activation [2]. Therefore, substituting this specific metabolite with a seemingly similar compound invalidates experiments designed to probe the precise mechanisms of 4-aminobiphenyl-induced carcinogenesis or to develop specific adduct biomarkers. The following quantitative evidence delineates these non-interchangeable properties.

Quantitative Differentiation of N-Hydroxy-4-aminobiphenyl (CAS 6810-26-0) Against Key Comparators


Superior and Broader Direct Mutagenicity Profile in Ames Test vs. Other Isomeric N-Hydroxyaminobiphenyls

In a head-to-head comparison, N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) exhibited a potent direct mutagenic response in both Salmonella typhimurium strains TA98 and TA100 without metabolic activation. In contrast, its 2-isomer (N-OH-2-ABP) was mutagenic only in TA100, and its 3-isomer (N-OH-3-ABP) showed no mutagenicity in either strain under identical conditions [1]. This demonstrates that the 4-positional isomer is uniquely and broadly genotoxic among the N-hydroxylated aminobiphenyls.

Genetic Toxicology Ames Test Structure-Activity Relationship Carcinogen Bioactivation

Substantially Higher Sulfotransferase-Mediated Bioactivation in Fetal Tissues vs. Acetylated Derivative N-OH-AABP

Quantitative comparison of sulfotransferase (ST) activity in human fetal and neonatal liver cytosol reveals that N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) is a far superior substrate for sulfation compared to its acetylated derivative, N-hydroxy-4-acetylaminobiphenyl (N-OH-4-AABP). This difference is tissue-specific and developmentally regulated, with N-OH-4-ABP sulfation being approximately 2-fold higher than that of N-OH-4-AABP in fetal/neonatal liver and adrenal tissues, a trend which reverses in adult liver [1].

Developmental Toxicology Xenobiotic Metabolism Sulfotransferase (SULT) Fetal Bioactivation

Potent Induction of DNA Repair Synthesis in Human Urothelial Cells Unlike the Parent Amine 4-ABP

In a direct comparison using primary human urothelial cells, N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) was a potent inducer of unscheduled DNA synthesis (UDS), a direct measure of DNA damage and repair. In stark contrast, the parent compound, 4-aminobiphenyl (4-ABP), was completely inactive in inducing UDS in the same human target cell type under identical experimental conditions [1]. This definitively demonstrates that N-hydroxylation is the rate-limiting and essential activation step for genotoxicity in human bladder epithelium.

DNA Damage and Repair Human Urothelial Cells Unscheduled DNA Synthesis (UDS) Bladder Carcinogenesis

Quantifiable and Repairable DNA Adduct Formation in Human TP53 Gene Model at Defined Concentration

In human TP53 knock-in mouse embryo fibroblasts (HUFs), a 24-hour treatment with 40 μM N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) resulted in the formation of approximately 40 DNA adducts per 10⁸ nucleotides [1]. This specific adduct level was associated with a 6% mutation frequency in the human TP53 gene and was subsequently shown to be efficiently repaired, with adduct levels decreasing sixfold after a 24-hour recovery period. This provides a precise quantitative benchmark for DNA damage induction and repair capacity in a model directly relevant to human cancer genetics.

DNA Adductomics TP53 Mutagenesis Molecular Epidemiology Humanized Mouse Model

Principal Research Applications for N-Hydroxy-4-aminobiphenyl (CAS 6810-26-0) Based on Evidence


In Vitro Mutagenicity and Genotoxicity Screening (Ames Test)

Utilize N-OH-4-ABP as a positive control or test article in the Salmonella (Ames) mutagenicity assay without the need for exogenous metabolic activation (S9). Its broad activity in both TA98 and TA100 strains [1] makes it a superior tool for validating assay sensitivity or investigating the direct genotoxicity of N-hydroxyarylamines, as opposed to its 2- and 3-isomer counterparts which show limited or no activity.

Investigating Human Urothelial Cell Carcinogenesis and DNA Repair

Employ N-OH-4-ABP to induce DNA damage in primary human urothelial cells or immortalized cell lines (e.g., SV-HUC) to study mechanisms of bladder cancer initiation. Unlike the parent amine 4-ABP, N-OH-4-ABP directly induces unscheduled DNA synthesis (UDS) and forms quantifiable DNA adducts in these target cells [2], enabling studies on DNA repair pathways, mutagenesis at the HGPRT locus, and the role of TP53 mutations [3].

Mechanistic Studies of Phase II Conjugation and Developmental Toxicology

Use N-OH-4-ABP as a specific substrate to differentiate the activities of sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes in human tissues, particularly in fetal and neonatal models. Its ~2-fold higher sulfation rate compared to its acetylated derivative N-OH-4-AABP in fetal liver [4] allows for precise interrogation of developmental changes in xenobiotic bioactivation and detoxification pathways.

Hemoglobin and DNA Adduct Biomarker Development and Validation

Employ N-OH-4-ABP as the reactive intermediate to synthesize and characterize specific hemoglobin and DNA adducts (e.g., dG-C8-4-ABP) for use as analytical standards. This is essential for developing and validating sensitive mass spectrometry or immunoassay-based methods (e.g., ELISA, ³²P-postlabeling) to quantify human exposure to 4-aminobiphenyl from tobacco smoke or occupational sources [5].

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